6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol
Overview
Description
6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol is a chemical compound with the molecular formula C11H7F3N2S. This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazine ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two nitrogen atoms in the ring.
Pyridazinone: Contains a keto group, offering different reactivity and biological activity.
Trifluoromethylbenzene: Lacks the pyridazine ring but shares the trifluoromethyl group.
Uniqueness
6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol is unique due to the combination of the trifluoromethyl group and the pyridazine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to its analogs.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(17)16-15-9/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFIXFLBCRLZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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